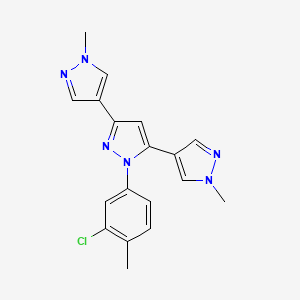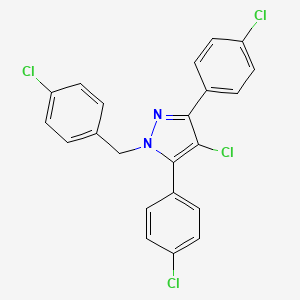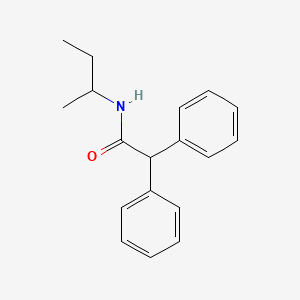![molecular formula C16H16FN7O2S B10932433 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10932433.png)
3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-fluorophenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization and coupling. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of a 1,3-diketone with hydrazine.
Formation of Triazole Ring: This might involve the cyclization of an azide with an alkyne.
Functionalization: Introduction of the nitro group, methyl groups, and fluorophenyl group through nitration, alkylation, and halogenation reactions.
Coupling: The final step could involve coupling the pyrazole and triazole rings through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group could be reduced to an amine.
Reduction: The compound could undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorophenyl group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution on Fluorophenyl Group: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound could have several scientific research applications, including:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit a key enzyme in bacterial metabolism. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]AMINE
- **N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)-N-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINE
Uniqueness
The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H16FN7O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C16H16FN7O2S/c1-10-15(24(25)26)11(2)22(21-10)9-27-16-20-19-12(3)23(16)18-8-13-6-4-5-7-14(13)17/h4-8H,9H2,1-3H3/b18-8+ |
InChI Key |
YAHVNNSBEFIXSJ-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=CC=C3F)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=CC=C3F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-6-cyclopropyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932364.png)
![5-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10932380.png)

![2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10932414.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10932416.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B10932418.png)
![(3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)[4-(phenylsulfonyl)piperazino]methanone](/img/structure/B10932421.png)

![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10932442.png)
![N-(3-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932448.png)
![3,6-dicyclopropyl-N-(2,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932454.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10932466.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10932470.png)
